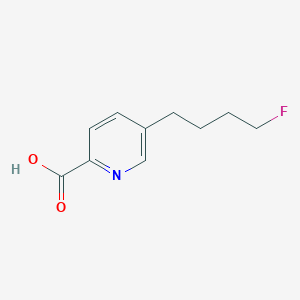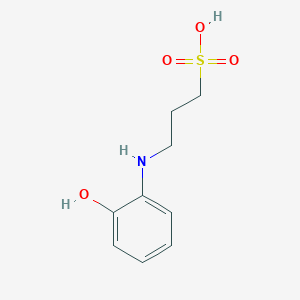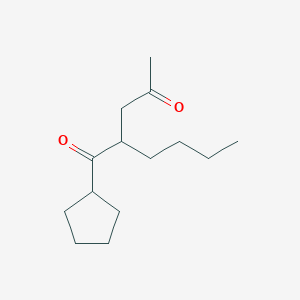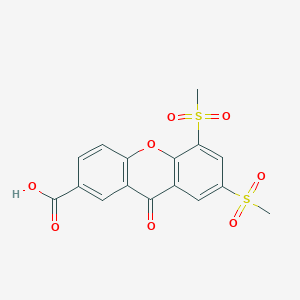
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound with a unique structure that includes a xanthene core substituted with methanesulfonyl groups and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of a xanthene derivative followed by oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the methanesulfonyl groups or reduce the carbonyl group.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other materials due to its stable xanthene core.
Mecanismo De Acción
The mechanism of action of 5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl groups can act as electrophilic sites, facilitating reactions with nucleophiles. The xanthene core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Xanthene-9-carboxylic acid: Lacks the methanesulfonyl groups but shares the xanthene core.
5,7-Dimethylxanthene-9-carboxylic acid: Similar structure with methyl groups instead of methanesulfonyl groups.
9-Oxo-9H-xanthene-2-carboxylic acid: Similar core structure but without the methanesulfonyl groups.
Uniqueness
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to the presence of methanesulfonyl groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
50479-73-7 |
|---|---|
Fórmula molecular |
C16H12O8S2 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
5,7-bis(methylsulfonyl)-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O8S2/c1-25(20,21)9-6-11-14(17)10-5-8(16(18)19)3-4-12(10)24-15(11)13(7-9)26(2,22)23/h3-7H,1-2H3,(H,18,19) |
Clave InChI |
XDPOFZJYTCXCNE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C(=C1)S(=O)(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)



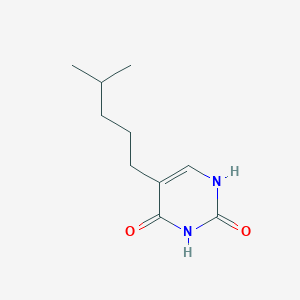

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
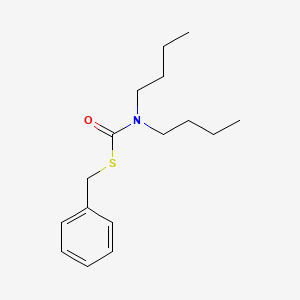
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
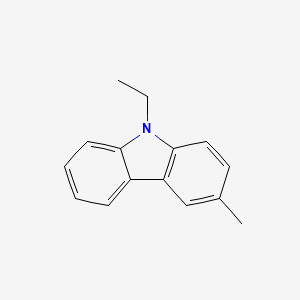
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
